

physical and chemical properties of 4-(Trifluoromethyl)benzal chloride.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-(Trifluoromethyl)benzal chloride*

Cat. No.: B1596774

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **4-(Trifluoromethyl)benzal Chloride**

Introduction: A Strategic Fluorinated Intermediate

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for enhancing metabolic stability, binding affinity, and bioavailability. The trifluoromethyl ($-CF_3$) group, in particular, is a privileged moiety due to its strong electron-withdrawing nature and lipophilicity. **4-(Trifluoromethyl)benzal chloride** (CAS No. 82510-98-3) emerges as a pivotal, yet highly reactive, chemical intermediate.^[1] It serves as a direct precursor to 4-(trifluoromethyl)benzaldehyde, a critical building block for a wide array of complex chemical entities.

This guide offers a comprehensive technical overview of the physical and chemical properties of **4-(Trifluoromethyl)benzal chloride**. Tailored for researchers, chemists, and drug development professionals, it synthesizes core data with practical insights into its reactivity, handling, and synthetic utility, providing a foundational understanding for its application in advanced chemical synthesis.

Compound Identification and Core Properties

Precise identification is paramount for ensuring experimental reproducibility and safety. The fundamental identifiers and physical properties of **4-(Trifluoromethyl)benzal chloride** are

summarized below.

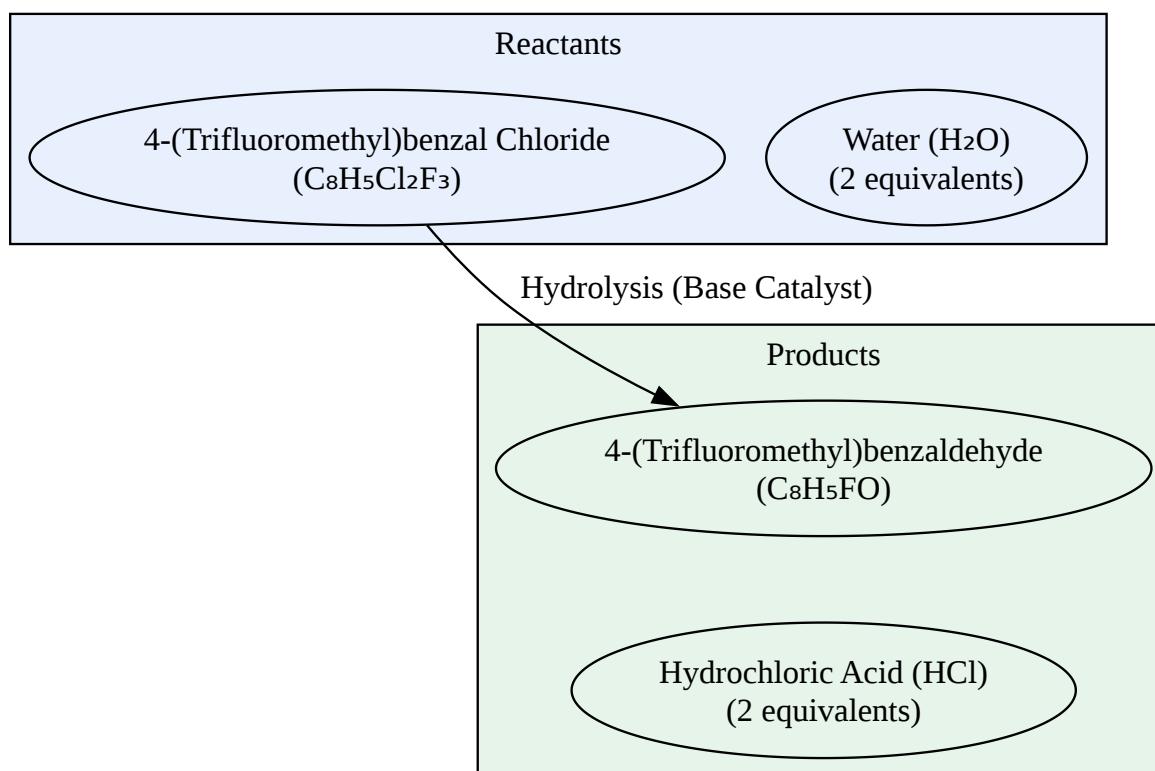
Identifier	Value	Source
IUPAC Name	4-(Dichloromethyl)-1-(trifluoromethyl)benzene	[1]
CAS Number	82510-98-3	[1]
Molecular Formula	C ₈ H ₅ Cl ₂ F ₃	[1]
Molecular Weight	229.03 g/mol	[1]
Synonyms	4-(Dichloromethyl)benzotrifluoride, p-Trifluoromethylbenzal chloride	[1]

Table 1. Physical Properties Summary

Property	Value	Notes
Appearance	Colorless to light yellow liquid	Based on analogous benzal chlorides. [2]
Density	~1.3-1.4 g/cm ³	Estimated based on related structures like 4-(Trifluoromethyl)benzyl chloride (1.315 g/mL). [3] [4]
Boiling Point	Not precisely determined; expected to be higher than 4-(Trifluoromethyl)benzyl chloride (68 °C @ 12 mmHg). [3] [4]	The second chlorine atom increases molecular weight and intermolecular forces.
Solubility	Immiscible with water; soluble in common organic solvents (e.g., THF, CH ₂ Cl ₂ , Toluene).	Typical for benzylic halides. [5]
Stability	Sensitive to moisture.	Reacts with water (hydrolysis). [6]

Chemical Properties and Reactivity Profile

The reactivity of **4-(Trifluoromethyl)benzal chloride** is dominated by the interplay between the dichloromethyl group and the powerful electron-withdrawing trifluoromethyl group at the para position.


2.1. Electronic Effects and Electrophilicity

The trifluoromethyl group exerts a strong negative inductive effect (-I) and a weak negative mesomeric effect (-M), withdrawing electron density from the benzene ring.[\[6\]](#) This deactivation makes the benzylic carbon of the dichloromethyl group (-CHCl₂) highly electrophilic and susceptible to nucleophilic attack. This enhanced electrophilicity is the foundation of its primary synthetic application.

2.2. Key Chemical Transformations

Hydrolysis to 4-(Trifluoromethyl)benzaldehyde

The most significant reaction of **4-(Trifluoromethyl)benzal chloride** is its hydrolysis to form 4-(Trifluoromethyl)benzaldehyde. This transformation is a standard method for preparing aromatic aldehydes from benzal chloride derivatives.^[2] The reaction proceeds readily in the presence of water, often catalyzed by a base to neutralize the two equivalents of HCl produced, driving the reaction to completion.^{[2][7]}

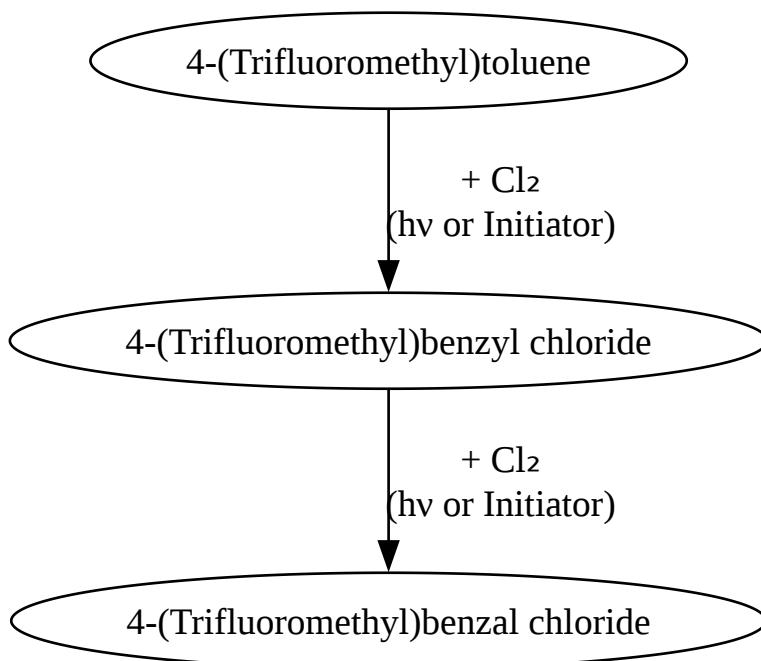
[Click to download full resolution via product page](#)

Caption: Reaction pathway for the hydrolysis of **4-(Trifluoromethyl)benzal chloride**.

This reaction is central to its utility, as 4-(trifluoromethyl)benzaldehyde is a key precursor in the synthesis of various pharmaceuticals and agrochemicals.

Spectroscopic Characterization Profile (Predicted)

While specific spectral data is not widely published, an experienced chemist can predict the key spectroscopic signatures based on the molecular structure and data from analogous compounds.


- ^1H NMR: The spectrum would be characterized by a singlet for the benzylic proton ($-\text{CHCl}_2$) expected in the range of δ 6.5-7.5 ppm. The aromatic region would show a typical AA'BB' pattern for the 1,4-disubstituted benzene ring around δ 7.5-7.8 ppm.
- ^{13}C NMR: Key signals would include the benzylic carbon ($-\text{CHCl}_2$), the carbon bearing the $-\text{CF}_3$ group (which would appear as a quartet due to C-F coupling), and the four distinct aromatic carbons. The $-\text{CF}_3$ carbon signal itself is often observed around 120-130 ppm (as a quartet).[8]
- ^{19}F NMR: A sharp singlet around δ -63 ppm (relative to CFCl_3) is the characteristic signal for the $-\text{CF}_3$ group attached to an aromatic ring.[9]
- IR Spectroscopy: Expect strong C-Cl stretching bands, C-F stretching bands (typically in the 1100-1350 cm^{-1} region), and aromatic C-H and C=C stretching vibrations.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and application of **4-(Trifluoromethyl)benzal chloride**. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis via Free-Radical Chlorination (General Method)

The industrial synthesis of benzal chlorides is typically achieved through the free-radical chlorination of the corresponding toluene.[2]

[Click to download full resolution via product page](#)

Caption: Stepwise synthesis of **4-(Trifluoromethyl)benzal chloride** from toluene.

Methodology:

- Setup: Charge a reaction vessel equipped with a reflux condenser, gas inlet, and overhead stirrer with 4-(trifluoromethyl)toluene.
- Initiation: Heat the toluene to reflux and initiate the reaction either by exposure to a UV lamp or by the addition of a radical initiator (e.g., AIBN).
- Chlorination: Bubble chlorine gas (Cl_2) through the refluxing toluene at a controlled rate.
- Monitoring: The reaction progress must be carefully monitored by Gas Chromatography (GC) to track the conversion of the starting material to the benzyl chloride intermediate and subsequently to the desired benzal chloride product. Over-chlorination will lead to the formation of benzotrichloride.
- Workup: Once the desired conversion is reached, stop the chlorine flow and UV/initiator. Sparge the system with nitrogen to remove excess HCl and Cl_2 .

- Purification: The crude product is typically purified by fractional distillation under reduced pressure to isolate the **4-(Trifluoromethyl)benzal chloride**.

Causality Note: This is a non-selective radical chain reaction. Precise control of temperature, chlorine flow rate, and reaction time is critical to maximize the yield of the desired benzal chloride and minimize unwanted side products.

Protocol 2: Hydrolysis to 4-(Trifluoromethyl)benzaldehyde

This protocol describes the conversion of the benzal chloride to the corresponding aldehyde.

Methodology:

- Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, create an aqueous solution of a base such as calcium carbonate (CaCO_3) or sodium carbonate (Na_2CO_3).
- Reaction: Add **4-(Trifluoromethyl)benzal chloride** to the aqueous slurry. Heat the mixture to reflux with vigorous stirring.
- Monitoring: The reaction can be monitored by TLC or GC, observing the disappearance of the starting material. The reaction is typically complete within several hours.
- Workup: After cooling, the organic layer is separated. If the product is a solid, it may be filtered. If it is a liquid, it can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO_4), and concentrate it under reduced pressure. The crude 4-(trifluoromethyl)benzaldehyde can be further purified by distillation or recrystallization.

Self-Validation: The success of the protocol is validated by characterization of the product. The aldehyde product will show a characteristic $\text{C}=\text{O}$ stretch in the IR spectrum ($\sim 1700 \text{ cm}^{-1}$) and a distinct aldehyde proton signal in the ^1H NMR spectrum (δ 9-10 ppm).

Safety and Handling

4-(Trifluoromethyl)benzal chloride is a hazardous chemical and must be handled with extreme care.

- **Hazards:** Based on analogous benzal and benzyl chlorides, this compound is expected to be corrosive and a lachrymator (causes tearing).[2][4] It causes severe skin burns and eye damage.[3][10] Inhalation may cause respiratory irritation.[10][11]
- **Handling:** Always handle in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[3][10]
- **Storage:** Store in a cool, dry, well-ventilated area away from incompatible materials, particularly water and moisture, which will cause it to hydrolyze.[6] Keep the container tightly sealed.

Applications in Research and Development

The primary role of **4-(Trifluoromethyl)benzal chloride** is as a synthetic intermediate. Its value is intrinsically linked to the importance of its hydrolysis product:

- **Pharmaceutical Synthesis:** 4-(Trifluoromethyl)benzaldehyde is a building block for numerous active pharmaceutical ingredients (APIs). The $-CF_3$ group often improves a drug candidate's metabolic stability and cell membrane permeability.[12][13]
- **Agrochemicals:** It is used in the synthesis of advanced pesticides and herbicides where the trifluoromethyl group can enhance the efficacy and environmental persistence of the final product.[12]
- **Material Science:** This compound and its derivatives can be used to create specialized polymers and materials with unique properties.[12]

By providing a reliable route to the corresponding aldehyde, **4-(Trifluoromethyl)benzal chloride** is an enabling tool for chemists aiming to incorporate the valuable trifluoromethylphenyl moiety into complex target molecules.

References

- Chem-Impex. 4-(Trifluoromethyl)benzyl chloride. URL:
<https://www.chemimpex.com/product/4-trifluoromethylbenzyl-chloride>

- Sigma-Aldrich. 4-(Trifluoromethyl)benzyl chloride 98. URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/365815>
- ChemicalBook. 4-Trifluoromethylbenzyl chloride Chemical Properties,Uses,Production. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB4119720_EN.htm
- Filo. hydrolysis (of benzyl chloride). URL: <https://www.filo.cn/chemistry/organic-chemistry/haloalkanes-and-haloarenes/hydrolysis-of-benzyl-chloride-1671542820>
- PubChem. 4-(Trifluoromethyl)benzoyl chloride. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/67607>
- Matrix Scientific. 939-99-1 Cas No. | 4-(Trifluoromethyl)benzyl chloride. URL: <https://www.matrixscientific.com/Products/CAS/939-99-1>
- Chemsoc. 4-(Trifluoromethyl)benzyl chloride | CAS#:939-99-1. URL: https://www.chemsrc.com/en/cas/939-99-1_1034735.html
- Sciencemadness Wiki. Benzyl chloride. URL: https://www.scinemadness.org/wiki/index.php/Benzyl_chloride
- Sigma-Aldrich. 4-(Trifluoromethyl)benzoyl chloride 97. URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/249475>
- PrepChem.com. Synthesis of 4-trifluoromethylbenzoyl chloride. URL: <https://www.prepchem.com/synthesis-of-4-trifluoromethylbenzoyl-chloride>
- ChemicalBook. 4-Trifluoromethylbenzyl chloride - Safety Data Sheet. URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=939-99-1
- Google Patents. CN106397148A - Benzal chloride hydrolysis method. URL: <https://patents.google.com/patent/CN106397148A>
- Apollo Scientific. 4-(Trifluoromethyl)benzyl chloride Safety Data Sheet. URL: https://www.apolloscientific.co.uk/msds/PC7633G_msds.pdf
- Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzyl chloride. URL: <https://www.fishersci.com/sds-api/20/H31927/EN>
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. URL: <https://www.inno-pharmchem.com/>
- Wikipedia. Benzal chloride. URL: https://en.wikipedia.org/wiki/Benzal_chloride
- CP Lab Safety. 4-(Trifluoromethyl)benzyl Chloride, 25g, Each. URL: <https://www.cplabsafety.com/4-trifluoromethyl-benzyl-chloride-25g-each.html>
- Allen. Benzal chloride on hydrolysis gives. URL: <https://www.allen.ac.in/solution-video/chemistry/haloalkanes-and-haloarenes/neet-ug-2024/benzal-chloride-on-hydrolysis-gives-311316>
- Oakwood Chemical. 4-(Trifluoromethyl)benzoyl chloride. URL: <https://oakwoodchemical.com/Products/000694.html>
- SynQuest Laboratories. CAS 939-99-1 | 4-(Trifluoromethyl)benzyl chloride. URL: <https://www.synquestlabs.com/product/1800-7-14/4-Trifluoromethylbenzyl-chloride.html>

- LookChem. **4-(TRIFLUOROMETHYL)BENZAL CHLORIDE** suppliers & manufacturers in China. URL: <https://www.lookchem.com/cas-825/82510-98-3.html>
- ChemicalBook. 4-(Trifluoromethylthio)benzoyl chloride synthesis. URL: <https://www.chemicalbook.com/synthesis/371-87-9.html>
- The Strategic Importance of 4-(Trifluoromethyl)benzoyl Chloride Suppliers. URL: <https://www.ningbo-pharma.com/perspectives-insights/the-strategic-importance-of-4-trifluoromethyl-benzoyl-chloride-suppliers-74859063.html>
- Benchchem. A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-. URL: <https://www.benchchem.com/blog/a-comparative-analysis-of-the-reactivity-of-3-trifluoromethylbenzaldehyde-and-4-trifluoromethylbenzaldehyde/>
- PubChemLite. 4-(trifluoromethyl)benzyl chloride (C8H6ClF3). URL: <https://pubchemlite.com/compound/CID123096>
- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl)benzene sulfonyl chloride. URL: <https://patents.google.com/patent/CN102336689A>
- Chem-Impex. 4-(Trifluoromethoxy)benzyl chloride. URL: <https://www.chemimpex.com/product/4-trifluoromethoxybenzyl-chloride>
- PubChem. p-Trifluoromethylbenzyl chloride. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/123096>
- NIST WebBook. 4-(Trifluoromethyl)benzoyl chloride. URL: <https://webbook.nist.gov/cgi/cbook.cgi?ID=C329157&Type=IR-SPEC&Index=1>
- Supporting Information for publication. URL: <https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc03498h/unauth#!divAbstract>
- ChemicalBook. 4-{{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride synthesis. URL: <https://www.chemicalbook.com/synthesis/632366-17-7.html>
- The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for publication. URL: <https://www.rsc.org>
- Beilstein Journals. Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. URL: <https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-9-278-S1.pdf>
- NIST WebBook. 4-(Trifluoromethyl)benzoyl chloride Phase change data. URL: <https://webbook.nist.gov/cgi/cbook.cgi?ID=C329157&Mask=4>
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. URL: <https://www.mdpi.com/1422-0067/23/19/11964>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(TRIFLUOROMETHYL)BENZAL CHLORIDE suppliers & manufacturers in China [m.chemicalbook.com]
- 2. Benzal chloride - Wikipedia [en.wikipedia.org]
- 3. 4-(三氟甲基)苄基氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Trifluoromethylbenzyl chloride | 939-99-1 [chemicalbook.com]
- 5. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. nbinno.com [nbinno.com]
- 7. Benzal chloride on hydrolysis gives [allen.in]
- 8. rsc.org [rsc.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. chemimpex.com [chemimpex.com]
- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-(Trifluoromethyl)benzal chloride.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1596774#physical-and-chemical-properties-of-4-trifluoromethyl-benzal-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com